2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione
Description
This heterocyclic compound features a fused [1,3,4]thiadiazolo[3,2-a]pyrimidine core substituted with a 3-methoxyphenyl group at position 2 and a methyl group at position 5.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-6-11(18)16-13(14-8)19-12(15-16)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPFUMOFYOTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)SC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction is carried out in boiling ethanol, which facilitates the formation of the desired thiadiazole derivative. The structures of the synthesized compounds are confirmed through spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in various fields:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs possess significant antimicrobial properties. For instance, derivatives of thiadiazole-pyrimidine have shown efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole-Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in studies involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential as an anticancer agent.
Anti-inflammatory Effects
Thiadiazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The ability to modulate these pathways positions this compound as a candidate for treating inflammatory diseases.
Enzyme Inhibition
The structural characteristics of this compound suggest it may act as an inhibitor for enzymes involved in metabolic pathways. Its similarity to known enzyme inhibitors indicates potential interactions with targets such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammation and pain management.
Case Studies and Research Findings
Several studies have focused on the applications and effects of this compound:
- Anticancer Potential : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of thiadiazole derivatives, noting their ability to interfere with cancer cell proliferation and induce apoptosis.
- Antimicrobial Efficacy : Research documented in Pharmaceutical Biology demonstrated the antimicrobial activity of related compounds against multi-drug resistant strains, suggesting that this compound could be further investigated for similar applications.
- Anti-inflammatory Mechanisms : A study in European Journal of Pharmacology explored how thiadiazole derivatives modulate inflammatory pathways, providing insights into their potential therapeutic roles in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione involves its interaction with various molecular targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication. This disruption inhibits the replication of both bacterial and cancer cells, leading to its antimicrobial and anticancer activities . The compound’s ability to form specific interactions with target receptors further enhances its biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
3-(4-Chlorophenyl)-7-Methyl-5H-Thiazolo[3,2-a]pyrimidin-5-one (CAS: 23429-91-6)
- Structural Differences : Replaces the thiadiazole ring with a thiazole ring and substitutes the 3-methoxyphenyl group with a 4-chlorophenyl group.
- Impact : The electron-withdrawing chlorine atom increases electrophilicity compared to the electron-donating methoxy group in the target compound. This may enhance reactivity in nucleophilic substitution but reduce solubility due to lower polarity .
7-Methyl-2-[4-(Trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione (CAS: 866142-89-4)
- Structural Differences : Substitutes the 3-methoxyphenyl group with a 4-(trifluoromethyl)phenyl group.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, which may improve metabolic stability and membrane permeability compared to methoxy-substituted analogues. However, steric bulk could hinder binding to certain targets .
- Biological Relevance : Fluorinated compounds often exhibit enhanced bioavailability and resistance to oxidative degradation .
2-(Chloromethyl)-7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS: 81516-46-3)
- Structural Differences : Features a chloromethyl group at position 2 instead of the 3-methoxyphenyl group.
- Impact: The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution) but may increase toxicity risks.
Antiviral and Antibacterial Activity
- USP/VA-2: A related [1,3,4]thiadiazolo[2,3-b]thienopyrimidinone demonstrated anti-HIV-2 activity (ROD strain) and antibacterial effects against E. coli. The methyl substitution at position 2 was critical for activity, suggesting that the 3-methoxyphenyl group in the target compound may also contribute to similar interactions .
- Compound 8b/8d : Thiadiazolo-pyrimidine derivatives with chlorothiazole substituents showed 70% lethality against white-backed planthopper (WBPH). The trifluoromethyl and thiophene groups in these compounds highlight the role of lipophilic substituents in bioactivity, which the methoxyphenyl group may mimic .
2.2.2. Anticancer Potential
- SAR Studies : Substitutions at position 2 of the thiadiazolo-pyrimidine core (e.g., methyl, fluorine) retained αIIbβ3 receptor antagonism, while bulkier groups abolished activity. The 3-methoxyphenyl group in the target compound may balance steric and electronic effects for receptor binding .
- Thiazolo[3,2-a]pyrimidines : Ethyl carboxylate derivatives demonstrated anticancer activity in docking studies, suggesting that the thione group in the target compound could enhance metal-binding properties for similar applications .
Biological Activity
The compound 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10N4OS
- Molecular Weight : 258.30 g/mol
The structure of the compound includes a thiadiazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
Research indicates that compounds containing the thiadiazole scaffold exhibit various mechanisms of action:
- Enzyme Inhibition : Thiadiazole derivatives have been shown to inhibit key enzymes such as urease and various kinases. For instance, the compound interacts with the active site of urease, disrupting the conversion of urea to ammonia and carbon dioxide.
- Anticancer Activity : Several studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These effects are often mediated by their ability to interfere with growth factor signaling pathways .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens by disrupting their metabolic processes.
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies
- Anticancer Study : A study evaluating the anticancer potential of various thiadiazole derivatives found that this compound significantly inhibited MCF-7 cell proliferation with an IC50 value of 12.5 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression in the G1 phase.
- Urease Inhibition Study : In a biochemical assay involving Canavalia ensiformis urease, the compound demonstrated potent inhibitory activity with an IC50 value of 8.0 µM. This suggests potential applications in treating conditions related to high urea levels such as kidney stones.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Oral Bioavailability : Predicted to be high based on molecular structure.
- Metabolism : Primarily metabolized in the liver via CYP450 enzymes.
Toxicological assessments reveal that while the compound shows promise in therapeutic applications, further studies are required to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione?
- The compound is synthesized via multistep reactions, typically starting with the formation of the thiadiazole ring followed by cyclization with pyrimidine precursors. For example, reactions of thiouracil derivatives with α-halo ketones or acids (e.g., bromoethynylketones) under controlled conditions yield thiadiazolo-pyrimidine scaffolds . Solvent selection (e.g., methanol, ethanol) and reaction temperature optimization (e.g., 78°C) are critical for achieving high yields (up to 87%) and purity .
Q. How is structural characterization of this compound performed?
- Spectroscopy : H NMR, C NMR, and IR spectroscopy confirm functional groups and substitution patterns. For instance, C NMR identifies carbonyl and thione groups, while IR detects C=S stretching (~1200 cm) .
- X-ray crystallography : Resolves spatial configurations, such as the planar thiadiazole-pyrimidine fused system and substituent orientations .
Q. What preliminary biological screening data exist for this compound?
- Derivatives of thiadiazolo-pyrimidines exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL . Mechanistic hypotheses suggest interference with microbial cell wall synthesis or enzyme inhibition .
Advanced Research Questions
Q. How can solvent selection and reaction conditions be optimized to improve synthesis efficiency?
- Solvent polarity : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution reactions during cyclization, while aprotic solvents (e.g., DMF) may stabilize intermediates .
- Temperature control : Reactions conducted at 78°C in ethanol yield 87% product, whereas lower temperatures (e.g., 25°C) result in incomplete conversions .
- Catalysis : Pd-catalyzed Sonogashira coupling improves regioselectivity in halogenated derivatives .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Case study : Discrepancies in H NMR signals for methoxyphenyl groups may arise from rotational isomerism. Variable-temperature NMR (VT-NMR) or NOESY experiments can identify dynamic equilibria .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict C chemical shifts, cross-validating experimental NMR assignments .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Target dihydrophosphohydrolases (ENTPDases) or dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., MESG for ATPase activity) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites (e.g., DPP-4 catalytic triad) .
- Resistance studies : Serial passaging of microbes under sub-MIC concentrations identifies mutation hotspots linked to resistance .
Q. How can substituent modifications enhance selectivity in biological activity?
- Electron-withdrawing groups : Trifluoromethyl (-CF) or chloro (-Cl) substituents increase metabolic stability and target affinity .
- Methoxy (-OCH) positioning : Para-substitution on the phenyl ring improves solubility, while meta-substitution (as in 3-methoxyphenyl) enhances π-π stacking with hydrophobic enzyme pockets .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antimicrobial activity across derivatives?
- Experimental variables : Differences in microbial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. RPMI) affect MIC values. Standardize protocols per CLSI guidelines .
- Structural analogs : Compare MIC trends across derivatives with varying substituents (e.g., 3-methoxyphenyl vs. 4-ethylphenyl) to identify pharmacophores .
Methodological Recommendations
- Synthetic reproducibility : Use automated synthesis platforms (e.g., Chemspeed) for precise control of reaction parameters .
- Data integrity : Employ blockchain-based lab notebooks (e.g., SciNote) for tamper-proof record-keeping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
